Cas no 2228338-50-7 (6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride)

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a heterocyclic sulfonyl fluoride derivative with significant utility in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride group enables selective covalent binding to nucleophilic residues, making it valuable for probe development and targeted protein modification. The chloro substituent enhances electrophilicity and provides a handle for further functionalization. This compound is particularly useful in the synthesis of kinase inhibitors and other biologically active molecules due to its ability to form stable adducts with serine, threonine, or tyrosine residues. Its stability under physiological conditions and selective reactivity make it a versatile intermediate for drug discovery and biochemical applications.
6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride structure
2228338-50-7 structure
Product name:6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride
CAS No:2228338-50-7
MF:C7H4ClFN2O2S
Molecular Weight:234.64
CID:5164696
PubChem ID:137964052

6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
    • 6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride
    • インチ: 1S/C7H4ClFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)
    • InChIKey: LIQQNCHHFXNFJK-UHFFFAOYSA-N
    • SMILES: C12NC=C(S(F)(=O)=O)C1=CC=C(Cl)N=2

6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
ES-2351-10G
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 >95%
10g
£3502.00 2025-02-09
Enamine
EN300-1717763-0.25g
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 95%
0.25g
$452.0 2023-09-20
Enamine
EN300-1717763-0.5g
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 95%
0.5g
$713.0 2023-09-20
Enamine
EN300-1717763-10.0g
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 95%
10.0g
$3929.0 2023-07-10
Chemenu
CM472232-1g
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 95%+
1g
$1013 2024-07-18
Enamine
EN300-1717763-5g
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 95%
5g
$2650.0 2023-09-20
Enamine
EN300-1717763-1g
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 95%
1g
$914.0 2023-09-20
A2B Chem LLC
AY05824-2.5g
6-chloro-1h-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 95%
2.5g
$1921.00 2024-04-20
Aaron
AR01FL70-2.5g
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 95%
2.5g
$2488.00 2025-02-11
1PlusChem
1P01FKYO-2.5g
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
2228338-50-7 95%
2.5g
$2276.00 2023-12-18

6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride 関連文献

6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluorideに関する追加情報

Recent Advances in the Application of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride (CAS: 2228338-50-7) in Chemical Biology and Drug Discovery

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride (CAS: 2228338-50-7) has emerged as a versatile chemical probe and building block in chemical biology and medicinal chemistry. Recent studies highlight its utility as a reactive warhead for covalent protein modification, particularly in the development of targeted covalent inhibitors (TCIs). The sulfonyl fluoride moiety exhibits selective reactivity with serine, threonine, and tyrosine residues, making it valuable for probing enzyme active sites and protein-protein interactions.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's application in developing irreversible kinase inhibitors. Researchers utilized 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride as a key intermediate to synthesize selective covalent inhibitors of BTK (Bruton's tyrosine kinase), achieving nanomolar potency through optimized interactions with Cys481 in the ATP-binding pocket. The study reported improved selectivity profiles compared to traditional acrylamide-based covalent warheads.

In chemical proteomics, this sulfonyl fluoride derivative has shown promise as a covalent modifier for activity-based protein profiling (ABPP). A Nature Chemical Biology publication (2024) described its use in mapping reactive amino acids across the human proteome, identifying previously unknown nucleophilic hotspots in several disease-relevant proteins. The 6-chloro substitution pattern was found to enhance membrane permeability while maintaining favorable reactivity, addressing a key challenge in cell-active probe development.

The compound's synthetic utility extends to fragment-based drug discovery. Recent work in ACS Chemical Biology detailed its incorporation into fragment libraries for covalent fragment screening. The pyrrolopyridine core provides privileged pharmacophore features that complement the sulfonyl fluoride reactivity, enabling efficient hit-to-lead optimization. Notably, the chloro substituent allows for subsequent cross-coupling reactions to rapidly diversify the scaffold.

Safety and handling studies published in Chemical Research in Toxicology (2023) characterized the reactivity profile of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride under physiological conditions. While demonstrating good stability in aqueous buffers at neutral pH, the compound shows rapid reaction with thiols and hydroxyl-containing amino acids at micromolar concentrations, supporting its use as a selective bioconjugation reagent.

Ongoing clinical trials (as of Q2 2024) include several drug candidates derived from this scaffold, particularly in oncology and inflammatory diseases. The most advanced candidate, a covalent EGFR inhibitor containing the 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride warhead, has shown promising Phase I results in non-small cell lung cancer patients with T790M resistance mutations.

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